molecular formula C20H17N3O5 B2698604 Methyl 4-(2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate CAS No. 863611-03-4

Methyl 4-(2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B2698604
CAS No.: 863611-03-4
M. Wt: 379.372
InChI Key: MFLUYPZCPMFFKY-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydropyrimidine Development

The tetrahydropyrimidine scaffold traces its origins to Pietro Biginelli’s 1891 discovery of the three-component condensation reaction involving urea, aldehydes, and β-keto esters. Initially overlooked, this reaction gained prominence in the mid-20th century as researchers recognized the pharmacological potential of dihydropyrimidinones (DHPMs). Early derivatives exhibited limited bioactivity, but structural modifications—such as the introduction of carboxamido groups—unlocked diverse therapeutic properties. For example, the hydrogenation of pyrimidine rings to form tetrahydropyrimidines improved metabolic stability while retaining nucleic acid mimicry.

Significance of Functionalized Tetrahydropyrimidines in Medicinal Chemistry

Functionalized tetrahydropyrimidines exhibit broad-spectrum biological activities due to their ability to mimic purine and pyrimidine bases. The carboxamido group in particular enhances hydrogen-bonding interactions with enzymes and receptors. This compound exemplifies this trend, with its p-tolyl substituent contributing to lipophilicity and the benzoate ester improving membrane permeability. Such modifications have led to compounds with nanomolar efficacy against cancer cell lines and microbial pathogens.

Evolutionary Development of Carboxamido-Functionalized Tetrahydropyrimidines

The integration of carboxamido groups into tetrahydropyrimidines marks a strategic advancement in heterocyclic chemistry. Early syntheses relied on stoichiometric acid catalysis, but modern methods employ lanthanum triflate or other Lewis acids to enable one-pot multicomponent reactions. For instance, Upadhyay et al. (2024) demonstrated that lanthanum triflate catalyzes the formation of tetrahydropyrimidinecarboxamides with >80% yields under mild conditions. Structural diversification—such as the addition of p-tolyl or chlorophenyl groups—has further optimized target selectivity, as seen in compound 4f’s synergistic activity with osimertinib in glioblastoma models.

Relationship to Other Bioactive Heterocyclic Scaffolds

Tetrahydropyrimidines share structural similarities with pyrimidines, quinazolines, and dihydropyridines, enabling cross-pharmacophore activity. Unlike planar pyrimidines, the partially saturated tetrahydropyrimidine ring adopts a puckered conformation, enhancing binding to allosteric enzyme sites. Comparative studies show that carboxamido-functionalized derivatives exhibit superior anticancer activity relative to their non-functionalized counterparts, likely due to increased hydrogen bonding with kinase ATP pockets. Additionally, the benzoate ester in this compound mimics tyrosine residues, potentially interfering with signal transduction pathways.

Current Research Landscape and Significance

Recent investigations focus on combination therapies and structure-activity relationship (SAR) optimization. For example, this compound derivatives show promise in overcoming resistance to epidermal growth factor receptor (EGFR) inhibitors by targeting alternative pathways. Computational studies predict strong binding to cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), positioning these compounds as multitarget agents. Ongoing clinical trials aim to validate preclinical findings, particularly in glioblastoma and non-small cell lung cancer.

Properties

IUPAC Name

methyl 4-[[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-12-3-9-15(10-4-12)23-18(25)16(11-21-20(23)27)17(24)22-14-7-5-13(6-8-14)19(26)28-2/h3-11H,1-2H3,(H,21,27)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLUYPZCPMFFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • C : 19
  • H : 20
  • N : 4
  • O : 4

IUPAC Name

This compound

Structural Features

The compound features a benzoate moiety linked to a tetrahydropyrimidine structure with dioxo and carboxamide functionalities. These structural characteristics are believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dioxo group is crucial for enhancing the antibacterial activity against various pathogens. In vitro studies have shown that derivatives of tetrahydropyrimidines can inhibit bacterial growth effectively.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of tetrahydropyrimidine derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation and inhibition of anti-apoptotic proteins.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation in rapidly dividing cells such as cancer cells.

Study on Antimicrobial Activity

In a comparative study, this compound was tested against standard bacterial strains like E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of common antibiotics, suggesting its potential as an alternative antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strain
Methyl 4-(2,4-dioxo...)8E. coli
Methyl 4-(2,4-dioxo...)16S. aureus
Ampicillin32E. coli
Vancomycin64S. aureus

Anticancer Mechanism Analysis

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). It was found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505045
1002570

Comparison with Similar Compounds

Position 3 Substituents

  • p-Tolyl Group (Target Compound) : The electron-donating methyl group on the phenyl ring at position 3 enhances hydrophobic interactions, a feature linked to improved analgesic activity in SAR studies .
  • Fluorophenyl () : Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate incorporates a fluorine atom, which may enhance metabolic stability compared to the target compound’s p-tolyl group .
  • Naphthalenyl () : Methyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows reduced thymidine phosphorylase inhibition (IC₅₀ = 38.1 µM) compared to methoxyphenyl derivatives, suggesting bulkier substituents may hinder enzyme binding .

Position 4 and 5 Modifications

  • Thioxo vs. Dioxo Groups: The thioxo (C=S) variant in compounds like Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-...
  • Carboxamide vs. Carboxylate : The carboxamido linkage in the target compound differs from carboxylate esters in analogues like Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-... (), which could influence solubility and membrane permeability .

Analgesic Activity

The target compound’s p-tolyl group aligns with SAR findings that electron-donating, hydrophobic substituents at position 3/4 enhance analgesic efficacy. For example, ethyl 6-methyl-2-methoxy-3-(1-phenylethanone)-4-(4-methoxyphenyl)-... showed activity comparable to ibuprofen .

Enzyme Inhibition

  • Thymidine Phosphorylase (TP) : Methoxyphenyl derivatives (e.g., IC₅₀ = 387.4 µM in ) exhibit moderate TP inhibition, suggesting the target compound’s p-tolyl group may offer similar or improved activity due to enhanced hydrophobicity .
  • HIV-1 RNase H : Compound 10aa () demonstrated potent inhibition, highlighting the role of 3-hydroxy and carboxamide groups in targeting viral enzymes .

Spectroscopic Characterization

  • NMR and HRMS : All analogues (e.g., ) were characterized via ¹H/¹³C NMR and HRMS, with the target compound expected to show similar carbonyl (C=O) signals at ~165–170 ppm in ¹³C NMR .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-(2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions between substituted pyrimidine precursors and benzoate derivatives. For example, Biginelli-like reactions are commonly employed for tetrahydropyrimidine scaffolds, using urea/thiourea, aldehydes, and β-keto esters under acidic conditions . Optimizing solvent systems (e.g., ethanol vs. acetic acid), temperature (80–100°C), and catalysts (e.g., HCl or Lewis acids) is critical to achieving yields >70%. Post-synthetic modifications, such as amidation or esterification, may require coupling agents like EDC/HOBt .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substitution patterns on the tetrahydropyrimidine and benzoate moieties. For example, aromatic protons in the p-tolyl group appear as a singlet (~δ 7.2–7.5 ppm), while the methyl ester group resonates at ~δ 3.8–4.0 ppm .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of CO2 from the ester group) .
  • HPLC : Ensures purity (>95%) using C18 columns and gradient elution with acetonitrile/water .

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Crystallization difficulties arise from structural flexibility and polar functional groups. Slow evaporation from dimethylformamide (DMF)/water mixtures or acetone/hexane systems often yields suitable crystals. SHELXL refinement (with TWIN/BASF commands) is recommended for handling twinning or disorder in the crystal lattice .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?

  • Methodological Answer : Contradictions may stem from dynamic processes (e.g., keto-enol tautomerism) or steric hindrance. Use variable-temperature NMR (VT-NMR) to identify tautomeric equilibria or 2D techniques (COSY, NOESY) to assign overlapping signals. Computational modeling (DFT) can predict stable conformers and validate experimental data .

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzoate or p-tolyl moieties without disrupting the core scaffold.
  • Prodrug Design : Convert the methyl ester to a free carboxylic acid for enhanced solubility, which can be enzymatically cleaved in vivo .
  • Nanocarrier Encapsulation : Use liposomal formulations to improve cellular uptake, as demonstrated for similar pyrimidine derivatives .

Q. How do electronic effects of substituents (e.g., electron-withdrawing groups on the p-tolyl ring) impact biological activity?

  • Methodological Answer : Substituents alter charge distribution and binding affinity to targets like kinases or enzymes. For example:

  • Electron-withdrawing groups (e.g., -CF3) : Increase electrophilicity, enhancing interactions with nucleophilic residues in active sites.
  • Electron-donating groups (e.g., -OCH3) : Improve solubility but may reduce binding potency.
    Quantitative Structure-Activity Relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) are used to predict and validate these effects .

Q. What analytical methods resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (ΔH, ΔS) to validate docking results.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) for target proteins.
  • Metabolite Profiling : Identifies off-target interactions or metabolic instability using LC-MS/MS .

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